2-Butynoic acid, 2-chloro-3-butenyl ester
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Overview
Description
2-Butynoic acid, 2-chloro-3-butenyl ester is an organic compound that belongs to the class of esters. It is derived from 2-butynoic acid and 2-chloro-3-butenol. This compound is of interest due to its unique chemical structure, which combines an ester functional group with both alkyne and alkene moieties. This combination allows for a variety of chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butynoic acid, 2-chloro-3-butenyl ester typically involves the esterification of 2-butynoic acid with 2-chloro-3-butenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Butynoic acid, 2-chloro-3-butenyl ester can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloro-3-butenyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: The major products include carbonyl compounds such as aldehydes and ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Scientific Research Applications
2-Butynoic acid, 2-chloro-3-butenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-butynoic acid, 2-chloro-3-butenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The alkyne and alkene groups can also interact with enzymes and other proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butynoic acid: A short-chain unsaturated carboxylic acid with similar reactivity.
2-Chloro-3-butenol: The alcohol counterpart used in the synthesis of the ester.
Butanoic acid, 2-chloro, 3-butenyl ester: A structurally similar compound with slight variations in the functional groups.
Uniqueness
2-Butynoic acid, 2-chloro-3-butenyl ester is unique due to its combination of ester, alkyne, and alkene functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
558452-12-3 |
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Molecular Formula |
C8H9ClO2 |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chlorobut-3-enyl but-2-ynoate |
InChI |
InChI=1S/C8H9ClO2/c1-3-5-8(10)11-6-7(9)4-2/h4,7H,2,6H2,1H3 |
InChI Key |
ZDJGXQMEGHGEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OCC(C=C)Cl |
Origin of Product |
United States |
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